2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a pyrrolo[3,2-b]quinoxaline core, which is fused with a 3-chloro-4-fluorophenyl group and a 1-methoxypropan-2-yl ester moiety.
Preparation Methods
The synthesis of 2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring Industrial production methods often utilize green chemistry principles and cost-effective reagents to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It also exhibits antimicrobial activity by interfering with the synthesis of bacterial cell walls .
Comparison with Similar Compounds
2-methoxy-1-methylethyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other quinoxaline derivatives, such as:
Quinoline derivatives: Known for their antimalarial and antimicrobial activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Thiazole derivatives: Used in the treatment of various infections and diseases due to their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
799817-13-3 |
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Molecular Formula |
C21H18ClFN4O3 |
Molecular Weight |
428.8g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-amino-1-(3-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18ClFN4O3/c1-11(10-29-2)30-21(28)17-18-20(26-16-6-4-3-5-15(16)25-18)27(19(17)24)12-7-8-14(23)13(22)9-12/h3-9,11H,10,24H2,1-2H3 |
InChI Key |
LOEYMNSBXPGLMI-UHFFFAOYSA-N |
SMILES |
CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N |
Canonical SMILES |
CC(COC)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)F)Cl)N |
Origin of Product |
United States |
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